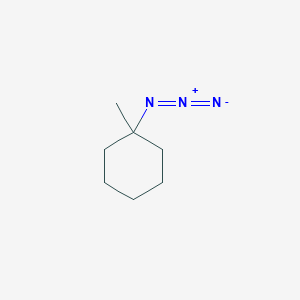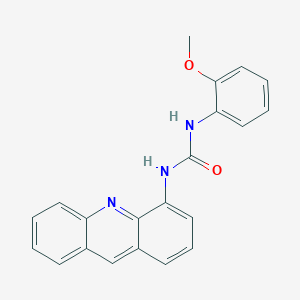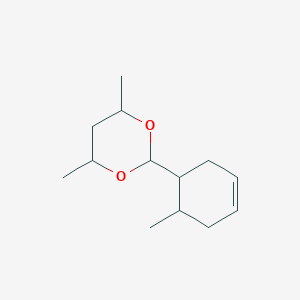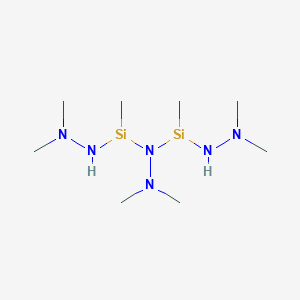
1-Azido-1-methylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-1-methylcyclohexane is an organic compound characterized by the presence of an azido group (-N₃) attached to a methylcyclohexane ring
準備方法
1-Azido-1-methylcyclohexane can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclohexanol with sodium azide in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and yields the desired azido compound with high selectivity . Another method involves the direct conversion of 1-methylcyclohexyl chloride to this compound using sodium azide in an organic solvent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-Azido-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include sodium azide, alkynes, and reducing agents. The major products formed from these reactions are triazoles, amines, and substituted cyclohexanes.
科学的研究の応用
1-Azido-1-methylcyclohexane has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocycles, including triazoles and other nitrogen-containing compounds.
Material Sciences: The compound is employed in the cross-linking of polymers, enhancing the physical properties of materials such as membranes and organic solar cells.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism of action of 1-azido-1-methylcyclohexane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or polymer cross-linking.
類似化合物との比較
1-Azido-1-methylcyclohexane can be compared to other azido compounds, such as:
1-Azido-1-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group, leading to different steric and electronic properties.
1-Azido-1-phenylcyclohexane: Contains a phenyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various synthetic and industrial applications.
特性
CAS番号 |
22530-83-2 |
|---|---|
分子式 |
C7H13N3 |
分子量 |
139.20 g/mol |
IUPAC名 |
1-azido-1-methylcyclohexane |
InChI |
InChI=1S/C7H13N3/c1-7(9-10-8)5-3-2-4-6-7/h2-6H2,1H3 |
InChIキー |
UTETZECQGJWAQJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)












